2,6,10-Trimethyldodecane

Catalog No.
S576707
CAS No.
3891-98-3
M.F
C15H32
M. Wt
212.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,10-Trimethyldodecane

CAS Number

3891-98-3

Product Name

2,6,10-Trimethyldodecane

IUPAC Name

2,6,10-trimethyldodecane

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

InChI

InChI=1S/C15H32/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h13-15H,6-12H2,1-5H3

InChI Key

YFHFHLSMISYUAQ-UHFFFAOYSA-N

SMILES

CCC(C)CCCC(C)CCCC(C)C

Synonyms

2,6,10-Trimethyldodecane; Farnesan;

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)C

Biofuel Production:

  • Farnesane is a promising candidate for biofuel production due to its:**
    • Similarities to gasoline: Its chemical structure shares similarities with gasoline, allowing it to be used as a direct blending component or further refined into biofuels [1].
    • Sustainable production: Farnesane can be produced from renewable sources like sugar or jatropha oil using engineered microorganisms [2]. This offers a potentially sustainable alternative to fossil fuels.

Material Science:

  • Farnesane's properties make it useful in material science research for developing:
    • Biodegradable polymers: Farnesane can be a building block for biodegradable polymers, offering a more environmentally friendly alternative to traditional plastics [3].
    • Lubricants: Farnesane's inherent lubricity is being explored for the development of bio-based lubricants [1].

Drug Discovery and Delivery:

  • Farnesane's role in cellular processes is being investigated for its potential in:
    • Drug discovery: Farnesane plays a role in protein prenylation, a cellular process linked to various diseases [4]. Research is ongoing to understand how farnesane can be used to develop drugs targeting these pathways.
    • Drug delivery systems: Farnesane derivatives are being explored for their potential use in drug delivery systems due to their ability to target specific tissues [5].

Agricultural Applications:

  • Farnesane's biological activity is being explored for potential applications in agriculture:
    • Bioinsecticides: Farnesane and its derivatives exhibit insecticidal properties against specific insect pests [6]. Research is ongoing to develop farnesane-based bioinsecticides.
    • Plant growth regulators: Certain farnesane derivatives have shown promise as plant growth regulators, potentially influencing plant growth and development [7].

Basic Scientific Research:

  • Farnesane is also a valuable tool in basic scientific research for:
    • Understanding cellular signaling: Farnesane is involved in various cellular signaling pathways. Studying its interactions can provide insights into cellular processes [4].
    • Developing research models: Farnesane can be used to develop models for studying protein prenylation and its role in various diseases [8].

Please note

This is an evolving field of research, and the applications mentioned above are under active investigation.

Here are the sources used for this information:

  • [1] BioProducts: Green Materials for an Emerging Circular and Bio-Based Economy A Book Chapter:
  • [2] Microbiology of Green Fuels A Book:
  • [3] Introduction to Renewable Biomaterials: First Principles and Concepts A Book:
  • [4] Regulation of Synthetic Biology A Book:
  • [5] US Patent Application No. 13/489,205 ([US Patent Application No. 13/489,205])
  • [6] Farnesane, a natural product with potent activity against mealybugs Research Article:
  • [7] Farnesol: More Than an Intermediate of the Mevalonate Pathway Research Article: )
  • [8] Farnesyltransferase Inhibitors: A Patent Review (2006 - 2012) Research Article: )

2,6,10-Trimethyldodecane is a branched-chain hydrocarbon with the molecular formula C15H32C_{15}H_{32}. It belongs to the class of alkanes and is characterized by its unique structure, which includes three methyl groups attached to a dodecane backbone. This compound is notable for its potential applications as a synthetic fuel due to its favorable combustion properties and cetane number, making it a candidate for alternative diesel fuels. The compound's structure can be represented as follows:

text
CH3 |CH3-CH2-C-CH2-CH2-CH2-CH2-CH2-CH3 | CH3

Farnesane itself doesn't have a well-defined mechanism of action in biological systems. However, its role as a precursor molecule for various signaling molecules and hormones suggests its involvement in regulating plant growth, development, and defense responses []. For example, farnesol, a derivative of farnesane, can act as a signaling molecule in plants, influencing processes like seed germination and stress responses [].

The chemical behavior of 2,6,10-trimethyldodecane is primarily studied in the context of combustion. Research indicates that it exhibits significant reactivity under high-temperature conditions, which is essential for fuel applications. The compound undergoes typical alkane reactions such as combustion and thermal cracking.

The detailed kinetic modeling of these reactions has been explored in various studies, revealing insights into its combustion characteristics and helping to optimize its use as a fuel component .

2,6,10-Trimethyldodecane can be synthesized through several methods:

  • Hydrogenation of Isovaleric Acid: This method involves the hydrogenation of isovaleric acid to produce the desired hydrocarbon.
  • Alkylation Reactions: Alkylation processes can also be employed to introduce methyl groups onto a dodecane framework.
  • Synthetic Routes from Biomass: Recent studies have explored the synthesis of this compound from renewable biomass sources, enhancing its sustainability profile .

The primary application of 2,6,10-trimethyldodecane lies in its potential use as a synthetic fuel component. Its favorable cetane number (approximately 59.1) indicates good ignition properties suitable for diesel engines. Additionally:

  • Fuel Blending: It can be blended with other hydrocarbons to improve performance characteristics in diesel formulations.
  • Research in Combustion Technology: The compound serves as a model for studying combustion kinetics and optimizing fuel formulations .

Interaction studies primarily focus on how 2,6,10-trimethyldodecane behaves in mixtures with other fuels or additives. Research has shown that:

  • Its combustion characteristics are influenced by the presence of other hydrocarbons.
  • The methylene-to-methyl ratio in its structure correlates with low-temperature reactivity and ignition delay times when compared to other fuels .

Several compounds share structural similarities with 2,6,10-trimethyldodecane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DodecaneStraight-chain alkaneSimple structure; lower cetane number
2-MethylundecaneBranched alkane with one methyl groupLower cetane number than trimethyl dodecane
3-MethyltridecaneBranched alkane with one methyl groupSimilar combustion properties
FarneseneTerpene structureUsed in biofuels; different functional groups

Uniqueness of 2,6,10-Trimethyldodecane:

  • The presence of three methyl groups contributes to higher cetane numbers compared to straight-chain alkanes.
  • Its specific branching pattern enhances combustion efficiency and reduces emissions relative to simpler hydrocarbons.

Physical Description

Liquid

XLogP3

7.5

UNII

8X81V0IT6Q

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory.;
H304 (94.83%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3891-98-3

Wikipedia

Farnesane

Biological Half Life

22.91 Days

General Manufacturing Information

All other chemical product and preparation manufacturing
Dodecane, 2,6,10-trimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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